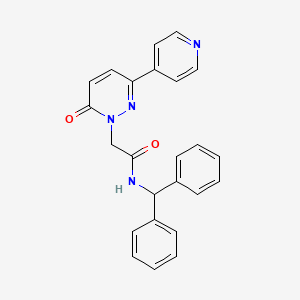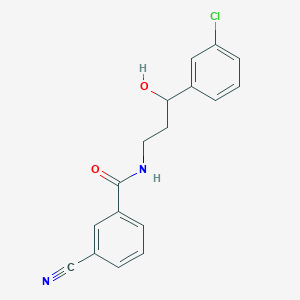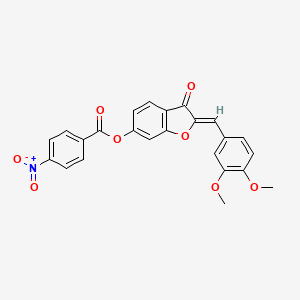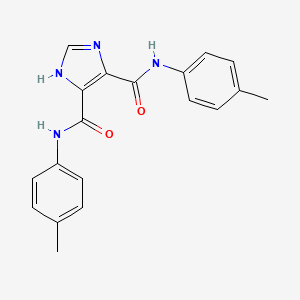
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a chemical compound that has gained interest in the scientific community due to its potential applications in drug development. This compound belongs to the class of imidazole derivatives and has been synthesized using various methods. The purpose of
Mécanisme D'action
The exact mechanism of action of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the inflammatory and infectious processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory process. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole in lab experiments include its potential to act as an antimicrobial and anti-inflammatory agent. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For the study of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole include further investigation of its potential applications in drug development. Additionally, more studies are needed to fully understand its mechanism of action and to determine its toxicity and safety profile. Further research is also needed to explore the potential of this compound as a therapeutic agent for the treatment of various infectious and inflammatory diseases.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole. One of the most commonly used methods involves the reaction of 4-fluorobenzyl chloride with potassium thioacetate to form 4-fluorobenzyl thioacetate. This intermediate is then reacted with 3-nitrobenzaldehyde and phenylimidazole to yield the final product. Other methods include the use of different reagents and catalysts to achieve the same product.
Applications De Recherche Scientifique
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been studied for its potential applications in drug development. It has been shown to exhibit antimicrobial and antifungal properties, which make it a potential candidate for the treatment of infections caused by bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-18-11-9-16(10-12-18)15-29-22-24-14-21(25(22)19-6-2-1-3-7-19)17-5-4-8-20(13-17)26(27)28/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUHGZCCKGIKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)
![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)



![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine](/img/structure/B2695724.png)

